N-[2-(aminomethyl)phenyl]benzenesulfonamide
Overview
Description
Scientific Research Applications
Gastroprotective Properties
Ebrotidine, a compound closely related to N-[2-(aminomethyl)phenyl]benzenesulfonamide, demonstrates notable gastroprotective effects. It functions both as an H2-receptor antagonist and a cytoprotective agent, enhancing the physicochemical characteristics of mucus gel without relying on endogenous prostaglandin generation. Its ability to increase the synthesis and secretion of gastric mucus components and promote mucin macromolecular assembly underlines its potential in treating ulcer diseases by facilitating mucosal repair and integrity maintenance. The findings suggest ebrotidine's unique capability to stimulate essential events for mucosal repair, distinguishing it from other H2-blockers in ulcer treatment (Slomiany, Piotrowski, & Slomiany, 1997).
Degradation of Environmental Contaminants
Another study highlights the application of advanced oxidation processes (AOPs) in degrading acetaminophen, an environmental contaminant, where compounds similar to this compound could play a role in the treatment process. The study presents an extensive review of AOPs in treating acetaminophen-contaminated water, focusing on the kinetics, mechanisms, and by-products of degradation. The research emphasizes the importance of identifying and understanding the biotoxicity of degradation by-products, contributing to environmental protection efforts by enhancing the degradation efficiency of AOP systems (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Pharmacological Research
In pharmacological research, phenylpiperazine derivatives, including structures related to this compound, have been extensively studied for their therapeutic potential in central nervous system (CNS) disorders. A review of patents reveals the versatility of the N-phenylpiperazine scaffold in medicinal chemistry, suggesting its broader application beyond CNS structures. This underlines the scaffold's potential for pharmacokinetic and pharmacodynamic enhancements across various therapeutic areas, advocating for diversified research and application of this chemical structure (Maia, Tesch, & Fraga, 2012).
Mechanism of Action
Target of Action
The primary target of N-[2-(aminomethyl)phenyl]benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions .
Mode of Action
This compound acts as an inhibitor of CA IX . By binding to this enzyme, it disrupts the normal metabolic processes of the tumor cells . This disruption can lead to a decrease in cell proliferation and an increase in cell death .
Biochemical Pathways
The inhibition of CA IX affects the anaerobic glycolysis pathway . This pathway is often upregulated in tumor cells due to hypoxic conditions . By inhibiting CA IX, this compound can disrupt this pathway and affect the survival and proliferation of tumor cells .
Pharmacokinetics
Its cellular uptake has been studied using hplc methods
Result of Action
The inhibition of CA IX by this compound has been shown to have antiproliferative effects on tumor cells . In particular, it has been found to be effective against triple-negative breast cancer cell lines and other breast cancer cell lines . Some derivatives of this compound have also shown to induce apoptosis in these cells .
Action Environment
The action of this compound is influenced by the tumor microenvironment . The hypoxic conditions often found in solid tumors can lead to the overexpression of CA IX , making these tumors particularly susceptible to the action of this compound . .
Biochemical Analysis
Biochemical Properties
N-[2-(aminomethyl)phenyl]benzenesulfonamide interacts with various enzymes, proteins, and other biomolecules . It has been found to inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors . The nature of these interactions is primarily inhibitory, affecting the function of the enzymes and proteins it interacts with .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . In particular, it has been found to have antiproliferative activity against certain cancer cell lines .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It exerts its effects at the molecular level, primarily through the inhibition of carbonic anhydrase IX .
Temporal Effects in Laboratory Settings
Over time, this compound exhibits changes in its effects in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-[2-(aminomethyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c14-10-11-6-4-5-9-13(11)15-18(16,17)12-7-2-1-3-8-12/h1-9,15H,10,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWCAGTZNQFYEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926245-82-1 | |
Record name | N-[2-(aminomethyl)phenyl]benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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